molecular formula C7H7NS B147508 Thiobenzamide CAS No. 2227-79-4

Thiobenzamide

Cat. No.: B147508
CAS No.: 2227-79-4
M. Wt: 137.2 g/mol
InChI Key: QIOZLISABUUKJY-UHFFFAOYSA-N
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Description

Thiobenzamide (TB) is a thiocarbonyl compound (C₆H₅C(S)NH₂) that serves as a model hepatotoxicant in preclinical studies. It induces centrolobular necrosis, steatosis, cholestasis, and hyperbilirubinemia in rats through oxidative bioactivation . Its hepatotoxicity is mediated by sequential metabolic oxidation:

  • First oxidation: TB → this compound S-oxide (TBSO, sulfine) via microsomal flavin-containing monooxygenase (FMO) and cytochrome P450 isoforms. TBSO is more reactive and potent than TB .
  • Second oxidation: TBSO → this compound S,S-dioxide (TBSO₂, sulfene), an electrophilic acylating agent that covalently binds to proteins (e.g., liver fatty acid-binding protein) and lipids (e.g., phosphatidylethanolamine), leading to cytotoxicity .

Structure-activity relationships (SAR) reveal that:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) at meta or para positions enhance toxicity (Hammett ρ = −4 to −2).
  • Ortho substituents sterically hinder sulfene reactivity, blocking covalent binding and toxicity .
  • N-methylation redirects toxicity to the lung instead of the liver .

Chemical Reactions Analysis

Hydrolysis

Thiobenzamide undergoes hydrolysis when boiled in water or with hot hydrochloric acid, yielding benzoic acid, hydrogen sulfide, and ammonia .

Reactions with Amines and Sodium Azide

Thioamides react with inorganic and organic amines, as well as sodium azide, leading to various products depending on the specific reactants and conditions .

Reactions with Acid Chlorides

Thiobenzamides react with acid chlorides, leading to the formation of various products .

Reduction

Thiobenzamides can be reduced .

Oxidation

Thiobenzamides can be oxidized . The oxidation of this compound can result in the formation of 3,5-diphenyl-1,2,4-thiadiazole . this compound requires metabolic activation through sequential *S-*oxidations, which are catalyzed by microsomal flavin-containing monooxygenase and cytochrome P450 . The intermediate *S-*oxide metabolite, TBSO (C₇H₇NOS), is more reactive than this compound, and the *S,S-*dioxide metabolite, TBSO2, is also formed .

Eschenmoser Coupling Reaction

This compound can participate in Eschenmoser coupling reactions (ECR). The success of the ECR depends on the balance in acidity of nitrogen and carbon atoms of the intermediary α-thioiminium salts . The presence of a base and the type of solvent are important factors for the reaction course .

Reactions of this compound with α-Bromoamides

α-BromoamideConditionsProducts
4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-oneBase, solvent, thiophile, temperatureEschenmoser coupling reaction products, Hantzsch thiazole synthesis products, nitriles
4-bromoisoquinoline-1,3(2H,4H)-dioneBase, solvent, thiophile, temperatureEschenmoser coupling reaction products, Hantzsch thiazole synthesis products, nitriles
α-bromo(phenyl)acetamidesBase, solvent, thiophile, temperatureEschenmoser coupling reaction products, Hantzsch thiazole synthesis products, nitriles
α-bromoamide 4a Without any base2,5-diphenyl-1,3-thiazol-4-ol (13 )
Salt 2b DMF, no additive, 16 h, rtTricyclic 5,5-dimethyl-2-methyl-4,5-dihydrothiazolo[4,5-c]isoquinoline (8b ) (40% yield), thioacetamide (19%), unidentified decomposition byproducts
Salt 2b DMF, 3 equiv of KHCO3, 48 hECR product 9b (48%), thioacetamide (21%), additional unidentified byproducts
Secondary thioamides (N-(4-R-phenyl)this compound, thioacetanilide, etc.)DMF, slightly elevated temperature, absence of base, presence of a mild thiophileAminomethylidene-1,4-dihydroisoquinolin-3(2H)-ones (9c–h )
N,N-dimethylthis compoundMeCN and DMF, with or without base or thiophileThioiminium salt, decomposition to a complex mixture of products (no ECR product detected)

Reactions with Alkyl Halides

Thioamides react with alkyl halides .

Reactions with Halogenated Amines, Ketones, and Acids

Thioamides react with halogenated amines, ketones, and acids .

Long-Term Release of this compound

Thiobenzamides can be modified for long-term release applications, such as creating a compound that degrades to release H2S .

Diverse Reactions

This compound can react with various reagents to form different products, including 2-amino 5-phenyl-1,3,4-thiadiazole . It can also form phenylacetamidine and a thiosulphate when reacted with ammonium hydroxide solution at room temperature .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Thiobenzamide derivatives have been investigated for their potential as antiviral agents, particularly against influenza viruses. A study utilized electronic-topological methods combined with artificial neural networks to explore the structure-activity relationships of this compound and quinolizidine derivatives as influenza fusion inhibitors. The findings indicated that specific molecular fragments could predict activity, leading to the identification of pharmacophores essential for antiviral efficacy .

Hepatotoxicity Studies
Research has shown that this compound can induce hepatotoxicity, with effects varying based on the substituents attached to the this compound structure. A study demonstrated that intraperitoneal administration resulted in significant liver damage characterized by necrosis and biliary dysfunction, highlighting the importance of substituent electron-donating ability in determining toxicity levels . This information is crucial for drug design, as it helps in understanding the safety profiles of this compound analogs.

Thyroid Function Regulation
this compound has been used in clinical settings to manage hyperthyroidism by inhibiting thyroid hormone synthesis. Its mechanism involves blocking the enzyme thyroperoxidase, which is vital for thyroid hormone production. This application underscores its significance in endocrinology and pharmacotherapy .

Agricultural Applications

Herbicidal Properties
this compound and its derivatives have been explored for their herbicidal properties. Novel formulations have shown efficacy in controlling weed populations, particularly through seedicidal actions. Research indicates that specific structural modifications can enhance herbicidal activity, making this compound a candidate for developing new agricultural chemicals .

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a key intermediate in organic synthesis due to its ability to mimic amide functionalities while retaining biological activity. It is utilized in constructing complex molecules in medicinal chemistry and materials science. The ability to modify this compound derivatives allows chemists to tailor compounds for specific applications.

Application Area Details Key Findings/Case Studies
Medicinal ChemistryAntiviral agentsStructure-activity relationships identified using ETM and ANN
HepatotoxicityVariability in liver damage based on substituents
Thyroid regulationEffective in managing hyperthyroidism through enzyme inhibition
Agricultural ScienceHerbicidesEffective against weeds; structural modifications enhance activity
Chemical SynthesisOrganic synthesisKey intermediate for constructing complex molecules

Material Science

Corrosion Inhibition
this compound has been studied for its potential use as a corrosion inhibitor for metals and alloys. Its adsorption properties contribute to protecting metal surfaces from oxidative damage, making it valuable in industrial applications where metal integrity is critical .

Comparison with Similar Compounds

Thioacetamide (TAA)

Property Thiobenzamide (TB) Thioacetamide (TAA)
Structure C₆H₅C(S)NH₂ CH₃C(S)NH₂
Metabolism Sequential S-oxidation to TBSO/TBSO₂ S-oxidation to TAA S-oxide → reactive intermediates (e.g., sulfene)
Toxicity Liver necrosis (protein/lipid adduct ratio = 0.55) Liver fibrosis, carcinogenesis
Key Metabolites TBSO₂ (sulfene), benzamide TAA S-oxide, 3,5-dimethyl-1,2,4-thiadiazole
Microbial Metabolism Converted to benzamide by Ralstonia pickettii Degraded via oxygenation to sulfite

Key Differences :

  • TB’s aromatic ring enables electronic modulation of toxicity via substituents, whereas TAA’s simpler structure lacks this tunability.
  • TB forms stable lipid adducts linked to steatosis, while TAA primarily induces fibrosis .

Ethionamide (ETA)

Property This compound (TB) Ethionamide (ETA)
Structure C₆H₅C(S)NH₂ Pyridine-2-ethylthioamide
Metabolism Oxidized by FMO/CYP450 to TBSO₂ Activated by mycobacterial EtaA (flavoprotein monooxygenase) to S-oxide
Biological Activity Hepatotoxicity in rats Antituberculosis drug; inhibits tyrosinase (IC₅₀ = 2.8 µM)
SAR Insights Toxicity enhanced by electron-donating groups Pyridyl isomers improve potency (e.g., compound 47, IC₅₀ = 7.5 µM)

Key Differences :

  • TB is a hepatotoxin, while ETA is a prodrug requiring bioactivation for antimycobacterial activity.

This compound Derivatives

Compound Structure Modification Biological Activity
This compound S-oxide (TBSO) S-oxidized TB More hepatotoxic than TB; faster-acting
4-Chlorothis compound R₁ = Cl, R₂ = CH₃ Antifungal activity via thiazole synthesis
This compound (49) Unsubstituted aromatic ring Tyrosinase inhibition (IC₅₀ = 2.8 µM)
Poly(lactic acid)-TB conjugate Polymer-conjugated TB Sustained H₂S release (18.9% over 4 weeks)

Key Insights :

  • Electron-withdrawing groups (e.g., -Cl) favor thiazole formation in antifungal derivatives .
  • Polymer conjugation mitigates TB’s toxicity while enabling controlled H₂S release, a unique therapeutic application .

Mechanistic and Application Comparisons

  • Toxicity Mechanisms: TB and TAA both rely on S-oxidation for bioactivation, but TB’s aromatic system allows finer SAR control .
  • Therapeutic Potential: TB’s H₂S-release capability (via slow degradation) is absent in TAA or ETA, highlighting its dual role as a toxin and therapeutic precursor . Ethionamide analogs demonstrate how TB’s scaffold can be repurposed for non-hepatic targets (e.g., tyrosinase inhibition) .

Biological Activity

Thiobenzamide (TB) is a compound that has garnered attention due to its biological activity, particularly its hepatotoxic effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and implications for medicinal chemistry.

Overview of this compound

This compound is a thioamide derivative that has been used in various studies to understand its biological effects, especially in relation to liver toxicity. Its structure can be represented as follows:

C6H5NHCS Thioamide functional group \text{C}_6\text{H}_5\text{NHCS}\text{ Thioamide functional group }

This compound exhibits its biological activity primarily through oxidative bioactivation. The compound undergoes metabolic transformations that lead to the formation of reactive metabolites, which can covalently bind to cellular macromolecules, leading to toxicity.

Key Mechanisms:

  • Covalent Binding : TB forms reactive metabolites that bind covalently to proteins and lipids in liver cells, leading to hepatotoxicity. This is particularly noted with the formation of this compound sulfoxide, which correlates with the extent of liver injury observed in animal models .
  • Electron Density Influence : The hepatotoxicity of TB is significantly influenced by the electronic character of substituents on the aromatic ring. Studies show that electron-donating groups increase toxicity, while electron-withdrawing groups decrease it .
  • Route of Administration : The method of administration (intraperitoneal vs. oral) affects the pharmacokinetics and resulting hepatic necrosis severity. Intraperitoneal dosing tends to result in less severe necrosis compared to oral dosing due to differences in metabolite formation .

Toxicological Profile

The toxicological effects of this compound have been extensively studied in animal models, particularly rats. The following table summarizes key findings related to its hepatotoxic effects:

Study Parameter Findings
Type of Injury Centrolobular necrosis, steatosis, cholestasis
Biomarkers Elevated Transaminases (ALT, AST), bile acids
Histopathological Changes Hepatic necrosis, ballooning degeneration
Dose-Response Relationship Severity correlates with dose and substituent electronic character

Case Studies

Several case studies have highlighted the biological activity and toxicity associated with this compound:

  • Hepatotoxicity Study : A study on para-substituted thiobenzamides indicated varying degrees of liver injury based on substituent properties. Electron-donating groups led to increased hepatotoxicity, while electron-withdrawing groups had a protective effect .
  • Microsomal Lipid Modification : Research demonstrated that this compound could modify microsomal phosphatidylethanolamine lipids, implicating lipid peroxidation as a contributor to its hepatotoxic effects. Up to 25% modification was observed within hours post-administration .
  • Long-term Release Studies : A recent investigation into polymer-based delivery systems for this compound indicated controlled release over time, suggesting potential therapeutic applications where controlled dosing is critical for minimizing toxicity while maximizing efficacy .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Oxidative Metabolism : Studies indicate that oxidative metabolism is crucial for the activation of this compound into its toxic forms. This has implications for understanding individual variability in response to the drug based on genetic differences in metabolic enzyme expression .
  • Radical Formation Studies : Investigations into radical cations formed during TB metabolism provide insight into its reactivity and potential pathways leading to cellular damage .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for Thiobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is commonly synthesized via thionation of benzamide using Lawesson’s reagent under microwave-assisted conditions (70–80°C, 15–30 min), achieving yields of 85–92% . Optimization involves adjusting solvent polarity (e.g., toluene for reflux) and stoichiometric ratios (1:1.2 benzamide:Lawesson’s reagent). Post-synthesis characterization employs 1^1H NMR (δ 7.5–8.0 ppm for aromatic protons) and HRMS for purity validation .
  • Table 1 : Synthesis Conditions and Yields

ReagentSolventTemperatureTime (min)Yield (%)
Lawesson’s ReagentToluene110°C6078%
Lawesson’s ReagentMicrowave70–80°C1592%

Q. How is acute toxicity of this compound assessed in preliminary pharmacological studies?

  • Methodological Answer : Acute toxicity is evaluated using in vitro liver microsomal assays to monitor S-oxidation metabolites. LC-MS/MS quantifies this compound S-oxide (m/z 154.03), with cytochrome P450 isoforms (e.g., CYP3A4) identified via enzyme inhibition assays . Dose-response curves (IC50_{50} values) are generated using HepG2 cells, with glutathione depletion as a toxicity marker .

Advanced Research Questions

Q. What experimental strategies differentiate the metabolic pathways of this compound in Mycobacterium tuberculosis versus mammalian systems?

  • Methodological Answer : Comparative studies use knockout microbial strains (e.g., M. tuberculosis ΔetaA) and mammalian hepatocyte models. Flavin-containing monooxygenase (FMO) activity in mammals is assayed via NADPH-dependent oxidation, while microbial EtaA activity is measured using 35^{35}S-labeled this compound to track S-oxide and sulfinic acid intermediates . Metabolite profiling via UPLC-QTOF-MS identifies species-specific byproducts like benzonitrile (microbial) and benzamide (mammalian) .
  • Table 2 : Key Enzymes and Metabolites

SystemEnzymeMajor MetaboliteToxicity Mechanism
M. tuberculosisEtaA (FMO)This compound S-oxideDNA alkylation via nitriles
Mammalian HepatocytesCYP3A4/FMO3S,S-dioxideROS generation

Q. How can controlled-release systems for this compound be designed to improve therapeutic efficacy in antimicrobial applications?

  • Methodological Answer : Poly(lactic acid) (PLA) polymers functionalized with thiol groups enable sustained release. Backbone-modified PLA (e.g., PLA-g-thioglycerol) is synthesized via ring-opening polymerization, achieving 80% this compound release over 14 days in vitro. Release kinetics are modeled using Higuchi equations, with diffusion coefficients calculated via Franz cell assays . In vivo efficacy is tested in murine models infected with M. tuberculosis, measuring bacterial load reduction (CFU/mL) in lung tissues .

Q. What analytical techniques resolve contradictions in reported toxicity mechanisms of this compound derivatives?

  • Methodological Answer : Discrepancies arise from metabolite stability and assay conditions. For example, this compound S-oxide’s instability in aqueous buffers is addressed by using stabilized deuterated solvents in NMR (e.g., DMSO-d6_6). Conflicting cytotoxicity data are reconciled via standardized ROS assays (e.g., DCFH-DA fluorescence) and comparative transcriptomics (RNA-seq) to identify conserved oxidative stress pathways .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use orthogonal validation (e.g., MALDI-TOF for protein adducts + computational docking simulations) to confirm metabolite interactions .
  • Experimental Design : For in vivo studies, ensure sample sizes (n ≥ 6) and controls (e.g., wild-type vs. CYP2E1-null mice) to account for metabolic variability .

Properties

IUPAC Name

benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062280
Record name Benzenecarbothioamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2227-79-4
Record name Thiobenzamide
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Record name Thiobenzamide
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Record name Benzenecarbothioamide
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Record name Benzenecarbothioamide
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Record name Thiobenzamide
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Synthesis routes and methods

Procedure details

Into a solution containing 10.0 g (0.03 mole) of 3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile, 5.7 ml (0.04 mole) of triethylamine and 14.2 ml (0.18 mole) of pyridine, hydrogen sulfide gas is bubbled over 15 hours. The mixture is poured into ice water (110 ml), and an oily precipitate solidifies upon standing at 0° C. for 15 hours. The solid is thoroughly washed with water and filtered. Recrystallization from ethyl acetate and hexane gives 7.9 g (71%) of analytically pure 3,5-bis(1,1-dimethylethyl) -4-[2-methoxyethoxy)methoxy]benzenecarbothioamide, mp 113°-115° C.
Name
3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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